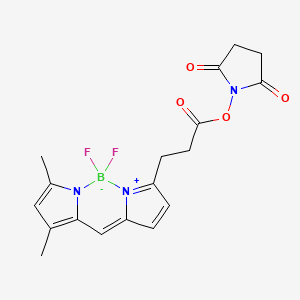

BDP FL NHS ester

描述

BODIPY FL 琥珀酰亚胺酯是一种亮绿色荧光染料,其激发和发射特性与荧光素或 Alexa Fluor 488 染料相似。它以其高消光系数和荧光量子产率而闻名,使其对溶剂极性和 pH 的变化相对不敏感。 该化合物由于其疏水特性和长激发态寿命,广泛用于标记蛋白质、肽和其他含胺分子 .

准备方法

合成路线和反应条件: BODIPY FL 琥珀酰亚胺酯的合成通常涉及在偶联剂(如二环己基碳二亚胺 (DCC))的存在下,使 BODIPY FL 染料与 N-羟基琥珀酰亚胺 (NHS) 反应。反应通常在室温下于无水溶剂(如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO))中进行。 所得产物通过柱色谱法纯化,得到纯酯 .

工业生产方法: 在工业环境中,BODIPY FL 琥珀酰亚胺酯的生产遵循类似的合成路线,但规模更大。优化反应条件以确保高产率和纯度。 自动合成和纯化系统的使用有助于在生产中保持一致性和效率 .

化学反应分析

反应类型: BODIPY FL 琥珀酰亚胺酯主要进行取代反应,其中 NHS 酯基与蛋白质、肽或其他含胺分子的伯胺反应。 该反应形成稳定的酰胺键,导致 BODIPY FL 染料与目标分子缀合 .

常用试剂和条件:

试剂: N-羟基琥珀酰亚胺、二环己基碳二亚胺、二甲基甲酰胺、二甲基亚砜。

主要产物: 这些反应的主要产物是 BODIPY FL 标记的缀合物,它表现出明亮的荧光,并用于各种应用,如荧光偏振分析和双光子激发显微镜 .

科学研究应用

Protein Labeling

BDP FL NHS ester is extensively used for labeling proteins and peptides. The reactivity of the NHS ester group with primary amines allows for the formation of stable amide bonds, which is crucial for creating conjugates that retain biological activity. This property is particularly beneficial in:

- Immunoassays : Enhancing the detection sensitivity of antibodies.

- Fluorescence Microscopy : Visualizing protein localization within cells.

Biochemical Assays

The dye's high quantum yield and photostability make it ideal for various biochemical assays, including:

- Förster Resonance Energy Transfer (FRET) : this compound can be used as a donor fluorophore to study molecular interactions and dynamics due to its long excited-state lifetime .

- High-Throughput Screening : It has been employed in assays to monitor ligand binding to G protein-coupled receptors by utilizing fluorescence polarization techniques .

Cellular Imaging

This compound is also applied in cellular imaging studies:

- Live Cell Imaging : The dye's stability under physiological conditions allows researchers to track cellular processes in real-time without significant photobleaching.

- Multiplex Imaging : Recent studies have demonstrated the use of this compound in multiplex protein imaging techniques, enhancing the ability to visualize multiple targets simultaneously within a single sample .

Study on Protein Interactions

A study published in ACS Bio Med Chem Au utilized this compound to label proteins involved in apoptosis pathways. The researchers demonstrated that the labeled proteins could be effectively tracked within live cells, providing insights into their interactions and functional roles during cell death processes .

Investigation of Drug Resistance Mechanisms

Another significant application was reported in RSC Advances, where this compound was employed to investigate multidrug resistance mechanisms in tumor cells. The study highlighted how the dye facilitated the visualization of P-glycoprotein expression levels, contributing to a better understanding of drug transport dynamics .

作用机制

BODIPY FL 琥珀酰亚胺酯的作用机制涉及在 NHS 酯基与目标分子上的伯胺之间形成稳定的酰胺键。这种缀合导致荧光 BODIPY FL 染料附着到目标上,从而使其可视化和检测。 荧光团和 NHS 酯基之间的 C3 烷基间隔基有助于减少与生物分子的相互作用,增强荧光特性 .

类似化合物:

异硫氰酸荧光素 (FITC): 广泛使用的绿色荧光染料,具有相似的激发和发射特性。

Alexa Fluor 488 染料: 另一种绿色荧光染料,以其高亮度和光稳定性而闻名。

BODIPY FL-X 琥珀酰亚胺酯: BODIPY FL 的一种变体,具有略微不同的光谱特性

独特性: BODIPY FL 琥珀酰亚胺酯因其疏水特性、长激发态寿命和相对窄的发射带宽而脱颖而出。 这些特性使其成为需要高灵敏度和特异性的应用的理想选择,例如荧光偏振分析和双光子激发显微镜 .

相似化合物的比较

Fluorescein isothiocyanate (FITC): A widely used green fluorescent dye with similar excitation and emission properties.

Alexa Fluor 488 dye: Another green fluorescent dye known for its high brightness and photostability.

BODIPY FL-X succinimide ester: A variant of BODIPY FL with slightly different spectral properties

Uniqueness: BODIPY FL succinimide ester stands out due to its hydrophobic properties, long excited-state lifetime, and relatively narrow emission bandwidths. These characteristics make it ideal for applications requiring high sensitivity and specificity, such as fluorescence polarization assays and two-photon excitation microscopy .

生物活性

BDP FL NHS ester, also known as BODIPY FL NHS ester, is a fluorescent dye widely used in biological research for labeling proteins, peptides, and other biomolecules. Its unique properties make it an essential tool in various applications, including fluorescence microscopy, flow cytometry, and imaging techniques.

- Chemical Formula : CHBFNO

- Molecular Weight : 389.16 g/mol

- Excitation/Emission Maxima : 503 nm / 509 nm

- Quantum Yield : 0.97

- Solubility : Soluble in organic solvents (e.g., DMF, DMSO), limited in water

- Purity : >98% (HPLC)

This compound functions as an amine-reactive dye, allowing it to covalently bond with amine groups on proteins and other biomolecules. This reaction forms stable conjugates that retain the dye's fluorescent properties, enabling visualization and tracking of biomolecules in various biological contexts.

Applications in Biological Research

- Protein Labeling : this compound is extensively used for labeling proteins in immunological studies and cellular assays. Its high photostability and brightness make it suitable for long-term imaging applications.

- Cell Sorting and Phenotyping : The strong fluorescence emitted by this compound facilitates effective cell sorting and phenotyping in flow cytometry.

- Fluorescent Conjugates : It can be conjugated with oligonucleotides and other small molecules to create fluorescent probes for various biochemical assays.

Study 1: Fluorescent Probes for Protein Interaction Studies

A study by Thermo Fisher Scientific demonstrated the utility of this compound in generating fluorescent conjugates for monitoring protein interactions. By attaching the dye to specific proteins, researchers could visualize interactions in real-time using fluorescence microscopy. The study highlighted the advantages of this compound over traditional dyes like fluorescein due to its superior photostability and brightness .

Study 2: Application in Cancer Research

Research published by MedChemExpress explored the use of this compound-labeled antibodies for targeting cancer cells. The study found that conjugates formed with this dye exhibited enhanced binding affinity to target antigens on cancer cells, improving the efficacy of antibody-drug conjugates (ADCs) .

Study 3: Imaging Cellular Dynamics

In a publication focusing on chemical biology tools, researchers utilized this compound to track cellular dynamics during apoptosis. The fluorescently labeled proteins allowed for detailed observation of cellular changes over time, providing insights into the mechanisms of programmed cell death .

Data Table: Comparison of Fluorescent Dyes

| Property | This compound | Fluorescein (FAM) |

|---|---|---|

| Excitation Maximum | 503 nm | 494 nm |

| Emission Maximum | 509 nm | 520 nm |

| Quantum Yield | 0.97 | ~0.93 |

| Photostability | High | Moderate |

| Solubility | Good in organic solvents | Good in water |

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BF2N3O4/c1-11-9-12(2)22-15(11)10-14-4-3-13(23(14)19(22,20)21)5-8-18(27)28-24-16(25)6-7-17(24)26/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVMGNSTOAJONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)ON4C(=O)CCC4=O)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BF2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146616-66-2 | |

| Record name | BDP FL NHS Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。